molecular formula C22H25N5O B6575285 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine CAS No. 1105241-62-0

1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

Cat. No. B6575285
CAS RN: 1105241-62-0
M. Wt: 375.5 g/mol
InChI Key: LRCGNDQIEXDUPS-UHFFFAOYSA-N
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Description

1-Benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine (BDMTP) is an organic compound that has been studied for its potential applications in various scientific research areas. BDMTP is a piperazine derivative that has been used in the synthesis of various organic compounds, as well as in the development of a variety of pharmaceuticals and drugs. BDMTP has been found to have a wide range of biochemical and physiological effects, making it an interesting and promising research topic for scientists.

Scientific Research Applications

1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been studied for its potential applications in various scientific research areas. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to be a useful tool for the synthesis of various organic compounds, including peptides and peptidomimetics. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has also been used in the development of a variety of pharmaceuticals and drugs. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer’s disease. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has also been studied for its potential use in the development of novel drug delivery systems and for its potential use in the synthesis of nanoparticles for drug delivery.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is not yet fully understood. However, it is believed that 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is able to interact with various cellular targets, such as proteins, enzymes, and nucleic acids. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is believed to be able to modulate the activity of these targets, resulting in a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to have a wide range of biochemical and physiological effects. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has also been found to have the ability to modulate the activity of various enzymes and proteins, resulting in a variety of biological effects. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has also been found to have the ability to modulate the expression of various genes, resulting in a variety of physiological effects.

Advantages and Limitations for Lab Experiments

1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a promising compound for use in various laboratory experiments. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is relatively easy to synthesize and is relatively stable in solution. 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is also relatively non-toxic and can be used in a variety of laboratory experiments. However, 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is relatively expensive, and the synthesis process can be time-consuming. Additionally, 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is relatively sensitive to light and air, and can be degraded by these factors.

Future Directions

The potential applications of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine are vast and promising. Future research should focus on further elucidating the mechanism of action of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine and its various biochemical and physiological effects. Additionally, future research should focus on developing novel methods for the synthesis of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine and for its use in the synthesis of various organic compounds. Future research should also focus on exploring the potential applications of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine in the development of novel drug delivery systems and for its potential use in the synthesis of nanoparticles for drug delivery. Finally, future research should focus on exploring the potential applications of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine in the treatment of various diseases, such as cancer and Alzheimer’s disease.

Synthesis Methods

1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine can be synthesized from 1-benzyl-4-chloropiperazine (BCP) and 1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride (DMTPC). The reaction between BCP and DMTPC is a nucleophilic substitution reaction, which leads to the formation of 1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine. The reaction is typically conducted in an anhydrous solvent such as dichloromethane or chloroform, and the reaction is catalyzed by a base such as triethylamine or pyridine. The reaction is typically conducted at room temperature and can be completed in a few hours.

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[1-(3,4-dimethylphenyl)triazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O/c1-17-8-9-20(14-18(17)2)27-16-21(23-24-27)22(28)26-12-10-25(11-13-26)15-19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCGNDQIEXDUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-4-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine

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